

# physical and chemical characteristics of 2-Fluorophenoxyacetonitrile

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## Compound of Interest

Compound Name: 2-Fluorophenoxyacetonitrile

Cat. No.: B155229

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## In-Depth Technical Guide: 2-Fluorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **2-Fluorophenoxyacetonitrile**. The information is curated to support research, development, and drug discovery activities.

## Core Chemical Information

Property	Value	Source
IUPAC Name	2-(2-Fluorophenoxy)acetonitrile	<a href="#">[1]</a>
CAS Number	137988-23-9	<a href="#">[1]</a>
Chemical Formula	C <sub>8</sub> H <sub>6</sub> FNO	<a href="#">[1]</a>
Molecular Weight	151.14 g/mol	<a href="#">[2]</a>

## Physical Properties

Quantitative physical data for **2-Fluorophenoxyacetonitrile** is not readily available in the searched literature. However, data for structurally similar compounds can provide estimations.

Property	Estimated/Reported Value	Notes
Melting Point	~151 °C	Based on the melting point of the isomeric compound 2-(4-Fluorophenoxy)acetonitrile.
Boiling Point	~114-117 °C at 20 mmHg	Based on the boiling point of 2-Fluorophenylacetonitrile, a related compound.[3]
Density	Data not available	-
Solubility	Data not available	Expected to be soluble in common organic solvents like acetone, acetonitrile, and chloroform based on its structure.

## Chemical and Spectroscopic Characteristics

Detailed experimental spectral data for **2-Fluorophenoxyacetonitrile** is limited. The following are expected characteristics based on the analysis of similar compounds.

### Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Notes
C≡N (Nitrile)	2240-2260	A sharp, medium-intensity peak. <a href="#">[4]</a>
C-O-C (Ether)	1000-1300	Strong, characteristic stretching vibrations. <a href="#">[5]</a>
C-F (Aromatic)	1100-1400	Strong absorption.
Aromatic C=C	1400-1600	Multiple sharp peaks of varying intensity. <a href="#">[5]</a>
Aromatic C-H	3000-3100	Stretching vibrations. <a href="#">[5]</a>
Aliphatic C-H	2850-3000	Stretching vibrations of the -CH <sub>2</sub> - group. <a href="#">[4]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methylene protons. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 6.8-7.5 ppm), with splitting patterns influenced by the fluorine and ether linkages. The methylene protons (-CH<sub>2</sub>-) adjacent to the nitrile group are expected to appear as a singlet in the range of δ 4.8-5.0 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) is expected in the δ 115-120 ppm region. The methylene carbon (-CH<sub>2</sub>-) signal should appear around δ 50-60 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (<sup>1</sup>JCF).

## Mass Spectrometry (MS)

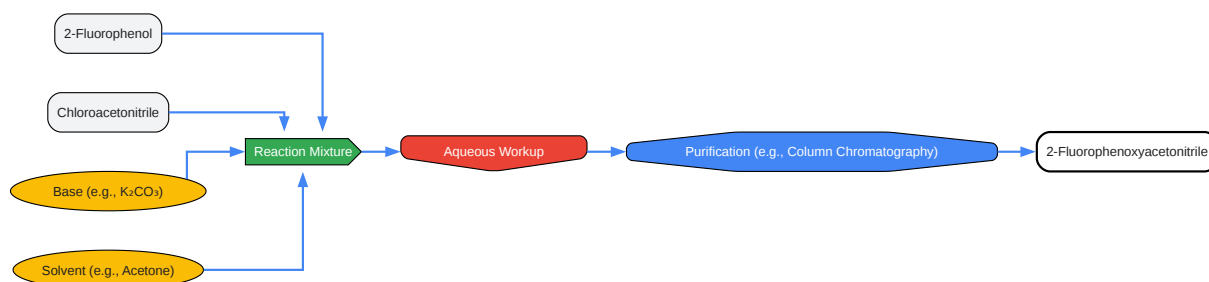
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 151. Fragmentation patterns would likely involve the loss of the cyanomethyl radical (•CH<sub>2</sub>CN) and other characteristic fragments of the fluorophenoxy group.

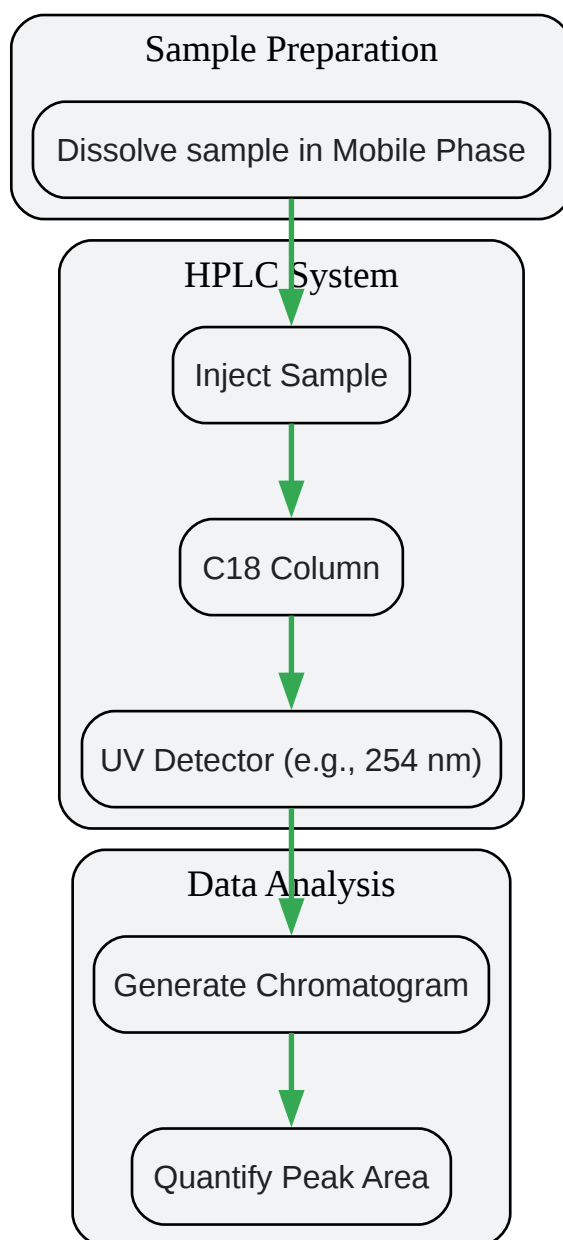
## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **2-Fluorophenoxyacetonitrile** are not available in the public domain. However, the following general procedures, based on related compounds, can be adapted.

## Synthesis Workflow

A plausible synthetic route to **2-Fluorophenoxyacetonitrile** is the Williamson ether synthesis, reacting 2-fluorophenol with chloroacetonitrile in the presence of a base.





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